molecular formula C12H17Cl2NO B1426538 4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride CAS No. 1220028-22-7

4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride

Cat. No.: B1426538
CAS No.: 1220028-22-7
M. Wt: 262.17 g/mol
InChI Key: UNXSRXMIIOVHMD-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride is a piperidine derivative characterized by a phenoxy substituent at the 4-position of the piperidine ring. The phenoxy group is further substituted with a chlorine atom at the 4-position and a methyl group at the 3-position of the aromatic ring.

Properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXSRXMIIOVHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride typically involves the reaction of 4-chloro-3-methylphenol with piperidine in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the phenol group is replaced by the piperidine moiety. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorinated phenoxy group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:

Compound Name (CAS No.) Substituents on Phenoxy Ring Molecular Formula Molecular Weight (g/mol) Key References
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine HCl (1219979-90-4) 4-Cl, 3-ethyl, methyl linker C₁₄H₂₁Cl₂NO 290.228
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine HCl (1185297-40-8) 4-Cl, 3,5-dimethyl, methyl linker C₁₄H₂₁Cl₂NO 290.228 (calculated)
4-(4-Trifluoromethylphenoxy)piperidine HCl (28033-37-6) 4-CF₃ C₁₂H₁₄F₃NO·HCl 245.244
4-(4-Nitrophenyl)piperidine HCl (883194-93-2) 4-NO₂ (direct phenyl substitution) C₁₁H₁₅ClN₂O₂ 242.70
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl (1220027-94-0) 4-Cl, 2-isopropyl C₁₄H₂₁Cl₂NO 290.228 (calculated)

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (Cl, CF₃, NO₂): Chlorine and trifluoromethyl groups enhance lipophilicity and metabolic stability, while nitro groups (e.g., in ) increase reactivity but may reduce bioavailability due to polarity. Methyl groups () offer minimal steric hindrance, favoring membrane permeability.
  • Molecular Weight : All analogs fall within 240–290 g/mol, aligning with Lipinski’s rule for drug-likeness.

Physicochemical Properties

Compound Solubility Stability Key Notes
4-(4-Nitrophenyl)piperidine HCl Soluble in water and alcohols. Stable at room temperature (storage: sealed, dry). High purity (>97%) supports synthetic utility.
4-(Methoxymethyl)piperidine HCl Soluble in polar solvents. Hygroscopic; requires desiccated storage. Used in peptide synthesis (Thermo Scientific).
4-[(3-Fluorobenzyl)oxy]piperidine HCl Solubility data lacking. Likely stable under ambient conditions. Fluorine enhances metabolic resistance.

Biological Activity

Overview

4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride, a compound of significant interest in medicinal chemistry, exhibits diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H16_{16}ClN\O
  • Molecular Weight : Approximately 251.73 g/mol
  • CAS Number : 1220028-22-7

The compound features a piperidine ring substituted with a chloro-methylphenoxy group, which is crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The compound acts as an inhibitor or modulator of specific enzymes, influencing metabolic pathways essential for cell survival and proliferation.
  • Receptor Interaction : It has been shown to interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and behavior.
  • Anticancer Mechanisms : Research indicates that it may induce apoptosis in cancer cells by disrupting critical signaling pathways like the PI3K/Akt pathway .

Biological Activity Summary

The following table summarizes the biological activities observed for this compound:

Activity TypeObservationReference
AntimicrobialEffective against various bacterial strains
AnticancerSignificant antiproliferative effects; IC50 values range from 19.9 µM to 75.3 µM
Enzyme InhibitionModulates activity of specific enzymes
Neurotransmitter ModulationPotential effects on dopamine receptors

Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. The IC50 values ranged between 19.9 µM and 75.3 µM depending on the specific cell line tested. The mechanism involves inhibition of key signaling pathways that regulate cell growth and survival, notably the PI3K/Akt pathway, leading to increased apoptosis in cancer cells .

Antimicrobial Properties

Research has shown that this compound demonstrates antimicrobial activity against several pathogenic bacteria. Its efficacy varies based on the strain tested, indicating potential as a lead compound for antibiotic development.

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly dopamine receptors. This could have implications for its use in treating neuropsychiatric disorders .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride, and how can purity be optimized?

The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, sulfonylation of piperidine with aryl halides under alkaline conditions (e.g., using triethylamine) is a common approach . Purification via recrystallization or column chromatography is critical to achieving high purity (>98%), as demonstrated in analogous compounds like meperidine hydrochloride . To optimize yield and purity, reaction parameters such as temperature (e.g., 0–5°C for exothermic steps) and solvent choice (e.g., dichloromethane for improved solubility) should be systematically tested .

Q. What analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as seen in meperidine hydrochloride analysis (>98% purity criteria) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for structural confirmation. For example, ¹H NMR can verify the presence of the chloro-methylphenoxy group (δ 6.8–7.2 ppm for aromatic protons) and piperidine ring protons (δ 1.5–3.0 ppm) . Fourier-transform infrared (FTIR) spectroscopy can confirm functional groups like the ether linkage (C-O-C stretch at ~1250 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hygroscopic degradation . Safety data sheets for similar piperidine derivatives recommend using personal protective equipment (PPE) such as nitrile gloves and fume hoods to avoid inhalation or skin contact . Stability studies for related compounds suggest a shelf life of ≥5 years under these conditions .

Advanced Research Questions

Q. What computational and experimental strategies can elucidate the reaction mechanism of its synthesis?

Density functional theory (DFT) calculations can model transition states and intermediates, particularly for nucleophilic aromatic substitution steps involving the chloro-methylphenoxy group . Experimental validation via kinetic studies (e.g., varying base strength or temperature) can identify rate-determining steps. For example, increasing triethylamine concentration may accelerate deprotonation of the piperidine intermediate . Reaction monitoring using in situ FTIR or HPLC can track intermediate formation .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Statistical experimental design (e.g., factorial or response surface methodologies) minimizes variability by controlling factors like solvent purity, catalyst loading, and reaction time . For biological assays, standardized protocols (e.g., fixed cell lines or enzyme concentrations) and meta-analyses of published data can resolve discrepancies. Cross-validation with structurally analogous compounds (e.g., 4-fluorobenzoyl piperidine derivatives) may identify structure-activity relationships (SAR) influencing bioactivity .

Q. What methodologies are effective for studying its stability under physiological or extreme conditions?

Forced degradation studies under acidic (e.g., 0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions can identify degradation pathways . High-resolution MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for characterizing degradation products. Accelerated stability testing (40°C/75% relative humidity) over 1–3 months provides predictive data for long-term storage .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Synthetic modification of the chloro-methylphenoxy or piperidine moieties (e.g., replacing chlorine with fluorine or altering substituent positions) followed by bioactivity screening can reveal key pharmacophores . Computational tools like molecular docking or pharmacophore modeling against target proteins (e.g., opioid receptors) prioritize analogs for synthesis . For example, fluorinated analogs of similar piperidine derivatives showed enhanced metabolic stability in preclinical studies .

Q. What advanced techniques are recommended for assessing its environmental impact and toxicity?

Ecotoxicity assays using Daphnia magna or Vibrio fischeri models evaluate acute toxicity, while high-performance liquid chromatography coupled with environmental fate simulations predicts biodegradation pathways . For mammalian toxicity, OECD Guideline 423 acute oral toxicity studies in rodents and Ames tests for mutagenicity are standard . Note: Specific ecotoxicological data for this compound may require generation due to gaps in existing literature .

Q. How can researchers design experiments to resolve conflicting data on its physicochemical properties (e.g., solubility, pKa)?

Use a tiered approach:

Solubility: Employ shake-flask methods with buffered solutions (pH 1–10) and HPLC quantification .

pKa determination: Potentiometric titration or UV-spectrophotometric methods under controlled ionic strength .

Cross-lab validation: Collaborative studies using identical protocols (e.g., standardized buffers, equipment calibration) minimize inter-lab variability .

Q. What innovative methodologies can enhance the scalability of its synthesis while maintaining reproducibility?

Adopt flow chemistry techniques for continuous production, which improve heat/mass transfer and reduce batch-to-batch variability . Process analytical technology (PAT) tools like inline FTIR or Raman spectroscopy enable real-time monitoring of critical parameters (e.g., reaction completion) . Green chemistry principles (e.g., replacing dichloromethane with cyclopentyl methyl ether) can also improve sustainability without compromising yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.